6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid
Overview
Description
6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features an aziridine ring, a bromine atom, and a nicotinic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid typically involves the reaction of 5-bromonicotinic acid with 2-(aziridin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form corresponding oxaziridines.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like primary amines or thiols are used in the presence of a base, such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxaziridines.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted nicotinic acid derivatives.
Scientific Research Applications
6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid involves its interaction with specific molecular targets. The aziridine ring is known for its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to antimicrobial or anticancer effects. The bromine atom may also play a role in enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(2-Aziridin-1-ylethoxy)nicotinic acid: Lacks the bromine atom but shares similar structural features.
Aziridine-1-carbaldehyde oximes: Known for their cytotoxic activity and potential as anticancer agents.
2-(Aziridin-1-yl)indazoles: Used in the synthesis of various heterocyclic compounds.
Uniqueness
6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid is unique due to the presence of both the aziridine ring and the bromine atom, which confer distinct reactivity and potential biological activity. This combination of features makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
6-[2-(aziridin-1-yl)ethoxy]-5-bromopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-8-5-7(10(14)15)6-12-9(8)16-4-3-13-1-2-13/h5-6H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBRJAXTJLVAAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCOC2=C(C=C(C=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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